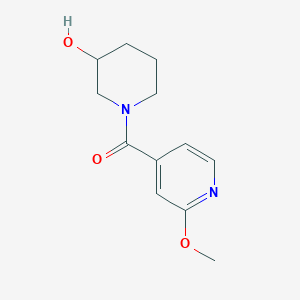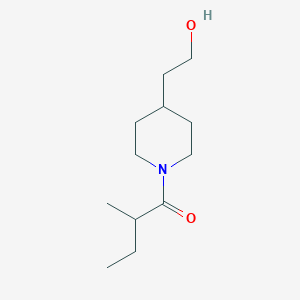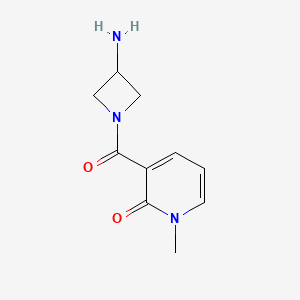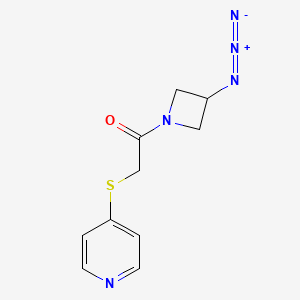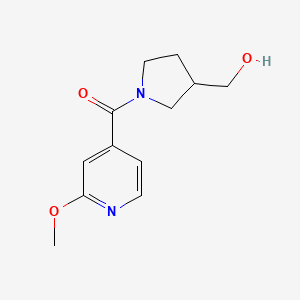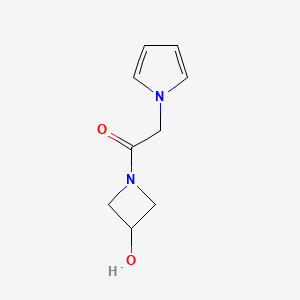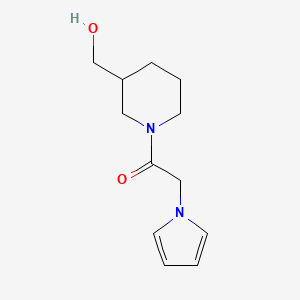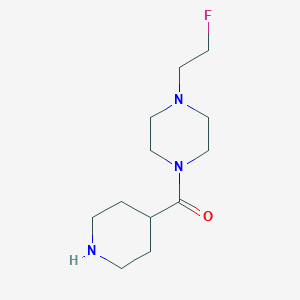
(4-(2-Fluoroetil)piperazin-1-il)(piperidin-4-il)metanona
Descripción general
Descripción
“(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H22FN3O and a molecular weight of 243.32 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H-NMR Spectrum of “(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone” corresponds to its assigned structure .Aplicaciones Científicas De Investigación
Inhibidores de los transportadores de nucleósidos de equilibrio humano (ENTs)
Este compuesto se ha estudiado por su potencial como inhibidor de los ENTs, que son integrales en la síntesis de nucleótidos, la regulación de la función de la adenosina y la quimioterapia. Los inhibidores de ENT son típicamente selectivos para ENT1, pero este compuesto muestra una mayor selectividad para ENT2, lo que podría conducir a nuevas estrategias terapéuticas .
Agentes antimicrobianos
Los análogos estructurales de este compuesto se han sintetizado y evaluado por sus propiedades antimicrobianas. Estos estudios apuntan a mejorar la eficacia de los agentes antimicrobianos existentes y combatir la resistencia a los antibióticos mediante la orientación de la ADN girasa en bacterias y la prevención de la formación de biopelículas .
Estándares de referencia farmacológica
Como estándar de referencia, este compuesto se utiliza en las pruebas farmacéuticas para garantizar la exactitud y la coherencia de los resultados experimentales. Sirve como punto de referencia para comparar los efectos de los nuevos compuestos farmacéuticos .
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone are not yet fully understood. The compound may influence a variety of pathways, depending on its specific targets. These could include signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the drug reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .
Propiedades
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-6-15-7-9-16(10-8-15)12(17)11-1-4-14-5-2-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPKGNSJDLPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




